

Spectral Analysis of (2,4-Dichlorophenyl)methanesulfonyl chloride: A Technical Guide

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Compound of Interest

	(2,4-
Compound Name:	Dichlorophenyl)methanesulfonyl chloride
Cat. No.:	B1268808

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(2,4-Dichlorophenyl)methanesulfonyl chloride** ($C_7H_5Cl_3O_2S$), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental NMR data for this specific molecule, this document presents a combination of available experimental mass spectrometry and infrared spectroscopy data, alongside predicted 1H and ^{13}C NMR spectral data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for **(2,4-Dichlorophenyl)methanesulfonyl chloride**.

Table 1: Mass Spectrometry (MS) Data

The mass spectrum of **(2,4-Dichlorophenyl)methanesulfonyl chloride** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).^[1] The most prominent fragments are listed below.

Property	Value
Mass-to-Charge (m/z) Top Peak	159
m/z 2nd Highest	161
m/z 3rd Highest	89

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum was obtained using Fourier Transform Infrared (FTIR) spectroscopy with a Potassium Bromide (KBr) pellet.[\[1\]](#) The characteristic absorption bands for sulfonyl chlorides are presented below.[\[2\]](#)

Wavenumber (cm ⁻¹)	Functional Group Assignment
1375 - 1450	SO ₂ Asymmetric Stretch
1180 - 1195	SO ₂ Symmetric Stretch
3000 - 3100	Aromatic C-H Stretch
1550 - 1600	Aromatic C=C Stretch
800 - 880	C-H Bending (out-of-plane)
500 - 600	S-Cl Stretch

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on the analysis of 2,4-dichlorobenzyl chloride and the known effects of the sulfonyl chloride group.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Methylene (-CH ₂ -)	~ 4.8 - 5.0	Singlet
Aromatic (H-3)	~ 7.4 - 7.6	Doublet
Aromatic (H-5)	~ 7.3 - 7.5	Doublet of Doublets
Aromatic (H-6)	~ 7.5 - 7.7	Doublet

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Methylene (-CH ₂ -)	~ 60 - 65
Aromatic (C-1)	~ 132 - 135
Aromatic (C-2)	~ 135 - 138
Aromatic (C-3)	~ 130 - 133
Aromatic (C-4)	~ 138 - 141
Aromatic (C-5)	~ 128 - 131
Aromatic (C-6)	~ 131 - 134

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **(2,4-Dichlorophenyl)methanesulfonyl chloride** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: 50-500 amu.
 - Ion Source Temperature: 230 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns.

Infrared Spectroscopy (FTIR)

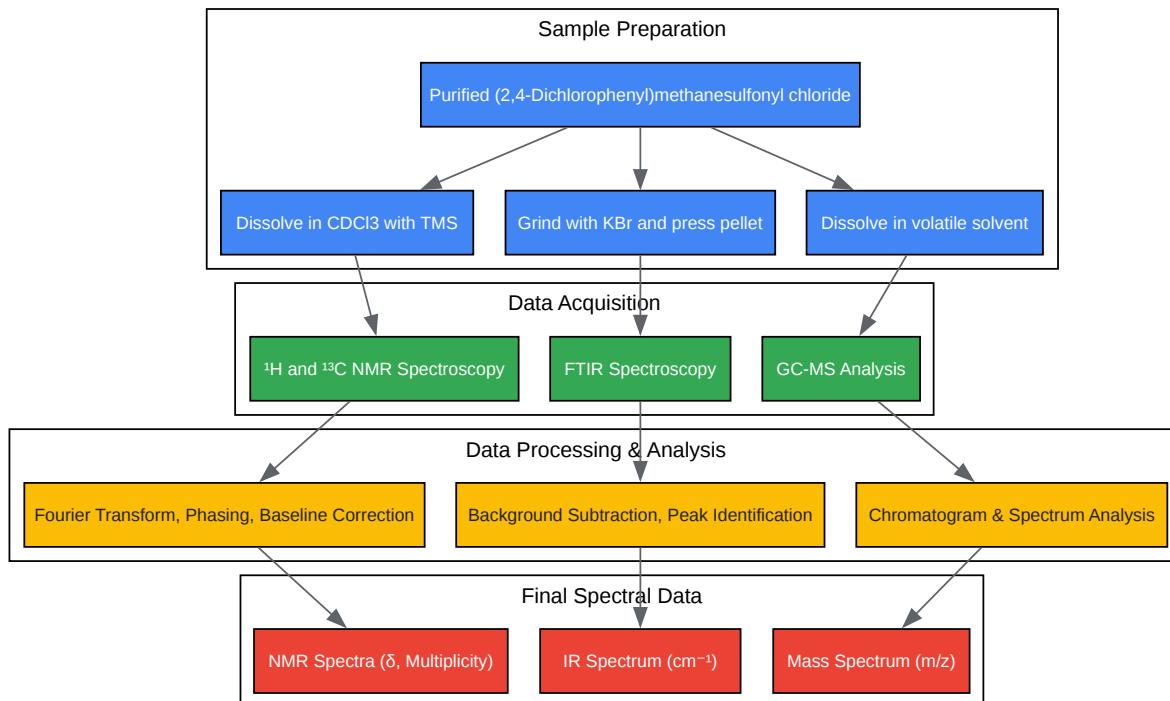
- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of a blank KBr pellet is recorded.
 - The sample pellet is placed in the sample holder and the spectrum is recorded.
 - The spectrum is typically collected over a range of 4000-400 cm^{-1} .
- Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - A standard proton NMR experiment is performed.
 - Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width of approximately 10-15 ppm.
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR experiment is performed.
 - A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
 - A spectral width of approximately 200-220 ppm is used.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to TMS.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.



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Caption: Workflow for the spectral analysis of **(2,4-Dichlorophenyl)methanesulfonyl chloride**.

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